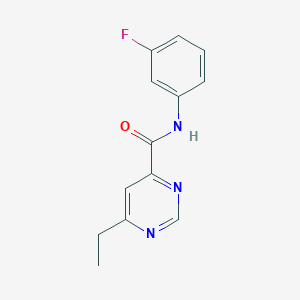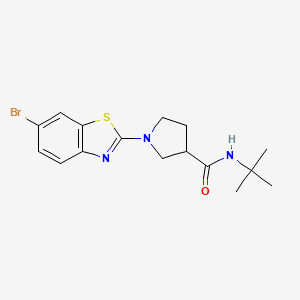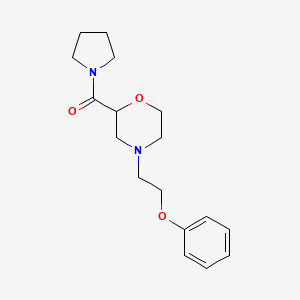![molecular formula C14H14F3NOS2 B6473794 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide CAS No. 2640846-01-9](/img/structure/B6473794.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide is a synthetic organic compound featuring a unique trifluorobutanamide backbone substituted with a bithiophene group. This structural motif lends the compound interesting electrochemical properties, making it a valuable subject in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the 2,2'-bithiophene group, which is then ethylated. The ethylation reaction involves a catalytic process using palladium on carbon (Pd/C) in the presence of a base. Subsequently, the ethylated bithiophene derivative reacts with 4,4,4-trifluorobutyryl chloride to form the final N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide compound. This last step typically requires a non-aqueous solvent like tetrahydrofuran (THF) and occurs under anhydrous conditions to avoid any potential hydrolysis of the trifluorobutyryl chloride.
Industrial Production Methods: On an industrial scale, this compound might be produced through batch or continuous flow processes, leveraging automated systems for precise control over reaction conditions. Industrial synthesis requires meticulous attention to purification steps, often employing techniques such as column chromatography or recrystallization to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: : The bithiophene moiety is susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: : Though less common, the compound can be reduced to modify the bithiophene core or the trifluorobutanamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions, especially at the thiophene rings, are possible.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conducted under both acidic and basic conditions, depending on the nature of the substituent and the desired site of substitution.
Major Products Formed: The products vary based on the reaction type. For example, oxidation reactions primarily yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the bithiophene rings.
科学的研究の応用
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide is valuable in various research domains:
Chemistry: : Utilized in the study of conductive polymers and organic electronics due to its electrochemical properties.
Biology: : Investigated for its potential in bio-imaging and as a probe due to its fluorescence characteristics.
Medicine: : Explored for drug development, particularly in targeting diseases that involve oxidative stress or require specific molecular interactions.
Industry: : Applied in the fabrication of organic photovoltaic cells and light-emitting diodes (LEDs), harnessing its conductive and photophysical properties.
作用機序
The compound's effects stem from its ability to engage in π-π interactions and electron donation/withdrawal processes due to the bithiophene core and trifluorobutanamide group. These interactions are crucial in molecular recognition and binding to specific biological targets or in the facilitation of electron transfer in industrial applications.
類似化合物との比較
Similar Compounds
N-(2-Thienyl)ethyl-4,4,4-trifluorobutanamide
N-(2-{[2,2'-Bithiazole]-5-yl}ethyl)-4,4,4-trifluorobutanamide
N-(2-{[2,2'-Bipyridine]-5-yl}ethyl)-4,4,4-trifluorobutanamide
Uniqueness: While all these compounds share a trifluorobutanamide backbone, the bithiophene substitution in N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide provides enhanced electrochemical stability and distinct photophysical properties, distinguishing it in research focused on conductive and photoactive materials.
There you go, a detailed exploration of this compound, its synthesis, reactions, applications, and what sets it apart from its peers. It’s quite the molecule, wouldn’t you agree?
特性
IUPAC Name |
4,4,4-trifluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NOS2/c15-14(16,17)7-5-13(19)18-8-6-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCBPGYKBCMBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473717.png)
![2-(4-chlorophenoxy)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6473740.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)

![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)

![1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473768.png)

![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473777.png)
![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473781.png)
![4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473786.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6473793.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6473801.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6473811.png)
